N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
- The final step involves the introduction of the tetrahydrothiophene moiety through a nucleophilic substitution reaction.
- Reaction conditions: Temperature of 40-50°C, solvent such as acetonitrile, and a reaction time of 6-8 hours.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps. The starting materials include cyclohexene, ethylamine, and 3-aminobenzamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
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Step 1: Formation of the Cyclohexene Derivative
- Cyclohexene is reacted with ethylamine in the presence of a catalyst to form the cyclohex-1-en-1-yl ethylamine derivative.
- Reaction conditions: Temperature of 50-60°C, pressure of 1-2 atm, and a suitable solvent such as ethanol.
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Step 2: Coupling with 3-Aminobenzamide
- The cyclohex-1-en-1-yl ethylamine derivative is then coupled with 3-aminobenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Temperature of 25-30°C, solvent such as dichloromethane, and a reaction time of 12-24 hours.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄); conditionsacidic or basic medium, temperature of 25-50°C.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄); conditionssolvent such as ethanol or tetrahydrofuran, temperature of 0-25°C.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols); conditionssolvent such as dichloromethane, temperature of 25-40°C.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- Ethanone, 1-(1-cyclohexen-1-yl)-
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its combination of structural features, including the cyclohexene ring, benzamide group, and tetrahydrothiophene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H27N3O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C20H27N3O4S/c24-19(21-11-9-15-5-2-1-3-6-15)16-7-4-8-17(13-16)22-20(25)23-18-10-12-28(26,27)14-18/h4-5,7-8,13,18H,1-3,6,9-12,14H2,(H,21,24)(H2,22,23,25) |
InChI Key |
GPWINFKMVVVYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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